molecular formula C9H6FNO2 B15209922 2-(2-fluorophenyl)oxazol-5(4H)-one CAS No. 105669-20-3

2-(2-fluorophenyl)oxazol-5(4H)-one

Cat. No.: B15209922
CAS No.: 105669-20-3
M. Wt: 179.15 g/mol
InChI Key: BZLDRIWGGRVVOG-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)oxazol-5(4H)-one is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the fluorophenyl group at the 2-position of the oxazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole-5-carboxylic acids.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

    Oxidation: Oxazole-5-carboxylic acids.

    Reduction: Saturated heterocycles.

    Substitution: Various substituted oxazoles depending on the reagents used.

Scientific Research Applications

2-(2-fluorophenyl)oxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity towards specific targets, while the oxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-oxazol-5(4H)-one: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    2-(4-fluorophenyl)oxazol-5(4H)-one: Fluorine atom is positioned differently, affecting its electronic and steric properties.

    2-(2-chlorophenyl)oxazol-5(4H)-one: Chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

Uniqueness

2-(2-fluorophenyl)oxazol-5(4H)-one is unique due to the presence of the fluorine atom at the 2-position of the phenyl ring, which can significantly influence its chemical behavior and interactions. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.

Properties

CAS No.

105669-20-3

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

2-(2-fluorophenyl)-4H-1,3-oxazol-5-one

InChI

InChI=1S/C9H6FNO2/c10-7-4-2-1-3-6(7)9-11-5-8(12)13-9/h1-4H,5H2

InChI Key

BZLDRIWGGRVVOG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC(=N1)C2=CC=CC=C2F

Origin of Product

United States

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